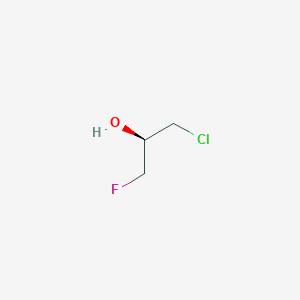
(2R)-1-chloro-3-fluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-chloro-3-fluoropropan-2-ol is an organic compound that features both chlorine and fluorine atoms attached to a three-carbon backbone with a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chloro-3-fluoropropan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of ®-propylene oxide with hydrogen chloride and hydrogen fluoride under controlled conditions. The reaction proceeds via the opening of the epoxide ring, followed by the addition of chlorine and fluorine atoms.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and specific solvents are often used to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-chloro-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The compound can be reduced to form a simpler hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Products include 1-fluoro-3-hydroxypropane or 1-chloro-3-hydroxypropane.
Oxidation: Products include 1-chloro-3-fluoropropanone.
Reduction: Products include 1-chloro-3-fluoropropane.
Applications De Recherche Scientifique
(2R)-1-chloro-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-1-chloro-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-chloro-3-fluoropropan-2-ol: The enantiomer of the compound with a different spatial arrangement.
1-chloro-3-fluoropropane: Lacks the hydroxyl group.
1-chloro-3-hydroxypropane: Lacks the fluorine atom.
Uniqueness
(2R)-1-chloro-3-fluoropropan-2-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C3H6ClFO |
|---|---|
Poids moléculaire |
112.53 g/mol |
Nom IUPAC |
(2R)-1-chloro-3-fluoropropan-2-ol |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1 |
Clé InChI |
ZNKJYZHZWALQNX-VKHMYHEASA-N |
SMILES isomérique |
C([C@H](CCl)O)F |
SMILES canonique |
C(C(CCl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
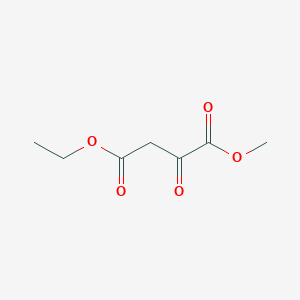
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
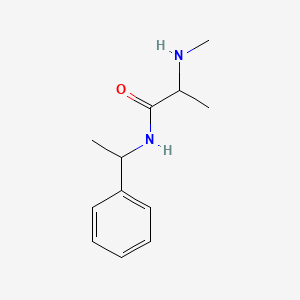

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)

![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
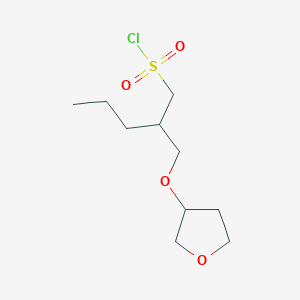
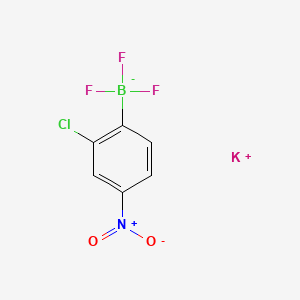

![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)
![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
